
N-(2-(Diethylamino)ethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)formamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a formamide derivative, characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a formamide group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(Diethylamino)ethyl)formamide can be synthesized through the reaction of diethylamine with ethyl formate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at a temperature range of 50-60°C . The reaction proceeds as follows:
Diethylamine+Ethyl Formate→this compound+Ethanol
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The product is then purified through distillation and crystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)formamide involves its interaction with various molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The formamide group can undergo hydrolysis to release formic acid and amines, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)acetamide
- N-(2-(Diethylamino)ethyl)propionamide
- N-(2-(Diethylamino)ethyl)butyramide
Uniqueness
N-(2-(Diethylamino)ethyl)formamide is unique due to its specific combination of the diethylamino and formamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
98433-12-6 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]formamide |
InChI |
InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-8-7-10/h7H,3-6H2,1-2H3,(H,8,10) |
InChI Key |
ZBGOAWCNVXCVFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


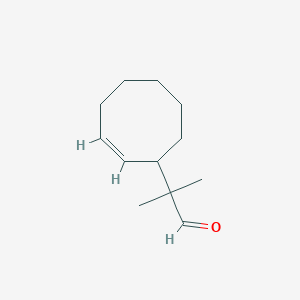
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
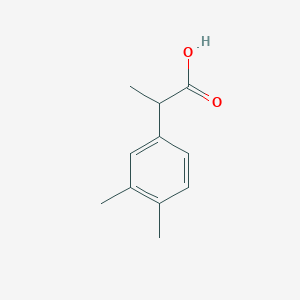

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
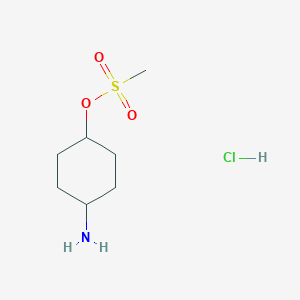
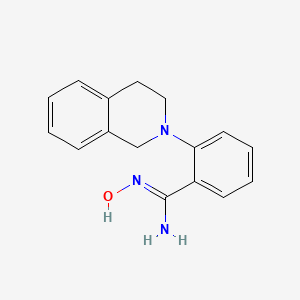
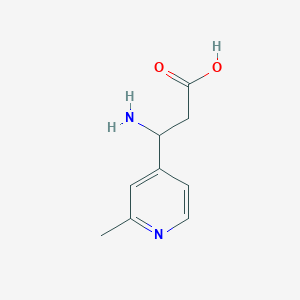
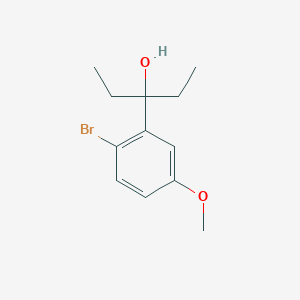


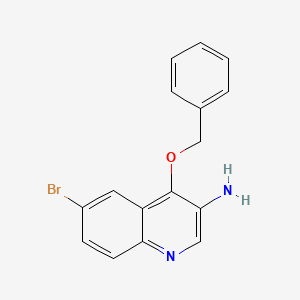
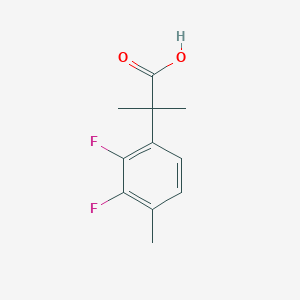
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
